(6-Ethoxy-benzofuran-3-yl)-methanol
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(6-ethoxy-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C11H12O3/c1-2-13-9-3-4-10-8(6-12)7-14-11(10)5-9/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
PERINALYHLZBOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CO2)CO |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that (6-Ethoxy-benzofuran-3-yl)-methanol exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it demonstrated minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria . This positions the compound as a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
The compound has been evaluated for its antioxidant activity, showing promising results in assays such as ORAC (Oxygen Radical Absorbance Capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl). For instance, certain derivatives of benzofuran exhibited high ORAC values, indicating their potential use in preventing oxidative stress-related diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound and its derivatives. For example, one derivative was found to selectively inhibit the proliferation of chronic myelogenous leukemia cells with an IC50 value of 5.0 mM . This suggests that the compound may interfere with cancer cell signaling pathways, making it a candidate for further therapeutic exploration.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound can be utilized in the production of specialty chemicals and dyes. Its unique chemical structure allows it to serve as an intermediate in various manufacturing processes, contributing to the development of new materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited growth in several Gram-positive and Gram-negative bacterial strains. The findings suggest that this compound could lead to new treatments for infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited selective toxicity against various cancer cell lines while sparing normal cells. This selectivity is vital for developing anticancer therapies that minimize side effects associated with traditional chemotherapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Physical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Electronic Effects: Ethoxy groups (electron-donating) in 3k and the target compound enhance electron density on the benzofuran ring, favoring electrophilic substitution reactions. In contrast, chloro groups in 3m withdraw electron density, reducing reactivity . Methanol (-CH₂OH) and acetic acid (-CH₂COOH) substituents differ in polarity and acidity.
Physical State and Stability :
- Solids like 3k (melting point 74–76°C) and Compound 26 (mp 91–93°C) suggest higher crystallinity due to symmetric substituents or hydrogen bonding. Oily compounds (e.g., 3m) lack such interactions .
- Ethyl esters (e.g., ) are likely liquids or low-melting solids due to reduced polarity from the ester group .
Synthetic Yields: Higher yields (e.g., 70% for 3k) correlate with simpler substituents (ethoxy vs. methoxyphenoxy in Compound 26, 10% yield), suggesting steric or electronic challenges in complex substitutions .
Functional Group Reactivity
- Hydroxymethyl (-CH₂OH) : The target compound’s hydroxymethyl group can be oxidized to a carbonyl (-COOH) or esterified, enabling derivatization. This contrasts with ester or acid analogs (e.g., Compound 26, ), which are less reactive toward nucleophiles .
- Ethoxy (-OCH₂CH₃) : Ethoxy groups improve solubility in organic solvents compared to polar substituents like -COOH or -OH. However, they are less stable under acidic conditions than chloro groups .
Preparation Methods
Methodology Overview
This approach utilizes 6-ethoxy-2-hydroxybenzaldehyde as the starting material. The phenolic -OH group is protected (e.g., with methoxymethyl chloride), followed by propargyl alcohol formation. Acidic cyclization generates an o-QM intermediate, which undergoes nucleophilic trapping to introduce the hydroxymethyl group.
Reaction Steps
-
Protection :
-
Propargylation :
-
Cyclization :
-
Deprotection :
Key Data
-
Advantages : Direct introduction of hydroxymethyl via formaldehyde trapping.
-
Limitations : Requires precise control of acidic conditions to avoid side reactions.
Heck Reaction-Mediated Benzofuran Synthesis
Methodology Overview
Adapted from trisubstituted benzofuran syntheses, this route employs palladium-catalyzed intramolecular coupling to form the benzofuran core.
Reaction Steps
-
Iodination :
-
O-Alkylation :
-
Heck Cyclization :
-
Reduction :
Key Data
-
Advantages : High regioselectivity; scalable for industrial applications.
-
Limitations : Multi-step synthesis increases cost and complexity.
Friedländer Condensation with Subsequent Reduction
Methodology Overview
This method involves Friedländer condensation between 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate, followed by reduction.
Reaction Steps
-
Condensation :
-
Cyclization :
-
Reduction :
Key Data
-
Advantages : Utilizes inexpensive catalysts (KHSO).
-
Limitations : Low functional group tolerance.
Nucleophilic Substitution on Halogenated Benzofurans
Methodology Overview
Halogenated benzofurans (e.g., 3-bromo-6-ethoxybenzofuran) undergo nucleophilic substitution with hydroxymethylating agents.
Reaction Steps
-
Bromination :
-
Substitution :
Key Data
-
Advantages : Straightforward for late-stage functionalization.
-
Limitations : Low yields due to competing side reactions.
Claisen-Schmidt Condensation
Methodology Overview
6-Ethoxy-2-hydroxyacetophenone undergoes condensation with formaldehyde to form the benzofuran skeleton.
Reaction Steps
-
Condensation :
-
Reduction :
Key Data
Oxidation-Initiated Nazarov Cyclization
Methodology Overview
Dienones derived from 6-ethoxy-2-hydroxybenzaldehyde undergo Nazarov cyclization under oxidative conditions to form benzofurans.
Reaction Steps
-
Dienone Formation :
-
Cyclization :
-
Reduction :
Key Data
-
Advantages : High stereochemical control.
-
Limitations : Sensitivity to moisture and oxygen.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for (6-Ethoxy-benzofuran-3-yl)-methanol, and how are intermediates purified?
A typical approach involves coupling benzofuran precursors with ethoxy-substituted phenols. For example, a Mitsunobu reaction can be employed using diisopropyl azodiformate (DIAD) and triphenylphosphine to link (6-hydroxybenzofuran-3-yl)-methanol derivatives to ethoxy-containing substrates. Purification often uses flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) . Intermediate characterization relies on H/C NMR and HRMS to confirm regiochemistry and purity .
Q. How is the structure of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing bond angles, torsion angles, and packing interactions. For example, SHELXL refines high-resolution data to resolve ethoxy group orientation and hydrogen bonding patterns .
Q. What safety protocols are recommended for handling this compound in the lab?
Refer to Safety Data Sheets (SDS) for structurally analogous benzofuran alcohols. Key hazards include skin/eye irritation and flammability. Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (e.g., N) to prevent oxidation. Emergency procedures should include ethanol rinses for spills and activated carbon for neutralization .
Advanced Research Questions
Q. How can contradictory 1^11H NMR data for this compound derivatives be resolved?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in ethoxy groups). Variable-temperature NMR (VT-NMR) or NOESY experiments can distinguish between static and dynamic conformational isomers. For example, a 600 MHz NMR at 25°C vs. −20°C may reveal splitting of methine proton signals due to slowed rotation .
Q. What strategies optimize the regioselectivity of benzofuran functionalization during synthesis?
Substituent directing effects are key. The ethoxy group at C6 acts as an electron-donating group, favoring electrophilic substitution at C2 or C5. Computational tools (DFT calculations) predict reactivity, while experimental screening of catalysts (e.g., Pd(OAc) for cross-coupling) can enhance selectivity. Evidence from one-pot syntheses of ethoxy-benzofurans shows >70% yield using Brønsted acid catalysis .
Q. How do steric and electronic effects influence the reactivity of the methanol group in this compound?
The benzofuran ring’s electron-rich nature increases the acidity of the methanol hydroxyl (pKa ~12–14). Steric hindrance from the ethoxy group slows esterification but facilitates oxidation to aldehydes (e.g., using MnO). Kinetic studies with NaBH reduction of intermediates demonstrate competing pathways influenced by solvent polarity .
Q. What methodologies address low yields in multi-step syntheses of this compound derivatives?
Design of Experiments (DoE) can identify critical variables (e.g., temperature, stoichiometry). For example, reflux time in selenium dioxide-mediated oxidations (to form ketones) significantly impacts yield. Parallel synthesis and UPLC-MS monitoring reduce side-product formation .
Contradiction Analysis
- Stereochemical Ambiguity in Ether Linkages : Conflicting reports on ethoxy group orientation (axial vs. equatorial) in SCXRD data may arise from crystal packing forces. Use Hirshfeld surface analysis to distinguish intrinsic vs. extrinsic effects .
- Divergent Biological Activity : Discrepancies in bioassay results (e.g., antimicrobial potency) could reflect impurities in older synthetic batches. Modern LC-MS purity checks (>98%) are essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
